molecular formula C11H9NO3 B187386 N-(4-hydroxyphenyl)furan-2-carboxamide CAS No. 4104-33-0

N-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B187386
CAS No.: 4104-33-0
M. Wt: 203.19 g/mol
InChI Key: DGVKXCATWIGAIF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)furan-2-carboxamide is an organic compound characterized by the presence of a furan ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxyphenyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carbonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.

Scientific Research Applications

N-(4-hydroxyphenyl)furan-2-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: This compound is similar in structure but contains a bromine atom instead of a hydroxyl group.

    N-(4-methoxyphenyl)furan-2-carboxamide: This derivative has a methoxy group instead of a hydroxyl group, which can influence its reactivity and biological activity.

Uniqueness

N-(4-hydroxyphenyl)furan-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that enhance its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-hydroxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKXCATWIGAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353678
Record name Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-33-0
Record name Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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